molecular formula C10H14N2O2 B1386054 3-(2-Methoxyphenyl)propanehydrazide CAS No. 856603-57-1

3-(2-Methoxyphenyl)propanehydrazide

Cat. No. B1386054
M. Wt: 194.23 g/mol
InChI Key: GTVJORWOJRUHHQ-UHFFFAOYSA-N
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Description

“3-(2-Methoxyphenyl)propanehydrazide” is a chemical compound with the molecular formula C10H14N2O2 . It is a derivative of propanehydrazide, with a methoxyphenyl group attached to the 3rd carbon .


Synthesis Analysis

While specific synthesis methods for “3-(2-Methoxyphenyl)propanehydrazide” were not found, a related compound, “3-(4-Methoxyphenyl)propanohydrazide”, has been synthesized via Knoevenagel-condensations . This involves condensation of 4-hydroxy-3-methoxybenzaldehyde with malonic acid to generate (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid, followed by hydrogenation .


Molecular Structure Analysis

The molecular structure of “3-(2-Methoxyphenyl)propanehydrazide” includes a methoxyphenyl group attached to the 3rd carbon of a propanehydrazide molecule . The compound has a molecular weight of 194.23 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Methoxyphenyl)propanehydrazide” include a molecular weight of 194.23 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . The compound also has a topological polar surface area of 64.4 Ų .

Scientific Research Applications

Antioxidant and Anticancer Activity

  • Antioxidant Activity : Research on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide demonstrated significant antioxidant activity. Some derivatives showed antioxidant capabilities around 1.4 times higher than ascorbic acid when screened by the DPPH radical scavenging method (Tumosienė et al., 2020).
  • Anticancer Activity : The same study by Tumosienė et al. (2020) tested the anticancer efficacy of these derivatives against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. Certain compounds exhibited significant cytotoxicity, particularly against the U-87 glioblastoma cell line.

Optical Nonlinearity and Limiting Studies

  • Optical Device Applications : Propanehydrazide derivatives have been investigated for their nonlinear optical properties. A study on hydrazones, including propanehydrazide derivatives, revealed potential applications in optical devices such as optical limiters and switches. These compounds exhibited significant two-photon absorption and nonlinear refractive indexes (Naseema et al., 2012).

Corrosion Inhibition

  • Inhibiting Corrosion of Metals : Hydrazone derivatives of propanehydrazide, such as (E)-N′-(2,4-dimethoxybenzylidene)-2-(6-methoxynaphthalen-2-yl) propanehydrazide, have shown promising results as corrosion inhibitors for mild steel in acidic environments. Studies indicated high inhibition efficiency and suggested mixed-type inhibition mechanisms (Chaouiki et al., 2020).

Lignin Oxidation

  • Lignin Degradation : Research involving the oxidation of phenylpropane derivatives, including 1-(4-ethoxy-3-methoxyphenyl)propane, by iron porphyrin catalysts, suggested potential applications in lignin degradation. These studies contribute to understanding the chemical processes involved in lignin modification and degradation (Cui & Dolphin, 1995).

Future Directions

While specific future directions for “3-(2-Methoxyphenyl)propanehydrazide” are not available, related compounds have been studied for their antioxidant and anticancer activities . This suggests potential future research directions in exploring the biological activities of “3-(2-Methoxyphenyl)propanehydrazide” and its derivatives.

properties

IUPAC Name

3-(2-methoxyphenyl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)6-7-10(13)12-11/h2-5H,6-7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVJORWOJRUHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenyl)propanehydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Hanif, I Khan, NH Rama, S Noreen… - Medicinal Chemistry …, 2012 - Springer
A new series of hydrazinecarboxamides (5a–n), bearing various methoxyphenyl and methoxyphenethyl groups, was synthesized by condensation of corresponding acid hydrazides (3a…
Number of citations: 21 link.springer.com

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